Diisobutyl Phthalate-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(2-methylpropyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-11(2)9-19-15(17)13-7-5-6-8-14(13)16(18)20-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWAVDBGNNKXQV-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(C)C)C(=O)OCC(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745737 | |

| Record name | Bis(2-methylpropyl) (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358730-88-8 | |

| Record name | Bis(2-methylpropyl) (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 358730-88-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Diisobutyl Phthalate-d4: Principles and Applications

Abstract: This technical guide provides a comprehensive overview of Diisobutyl Phthalate-d4 (DIBP-d4), a critical tool for analytical scientists in research, drug development, and environmental monitoring. The document details its chemical structure, properties, and the rationale behind its synthesis. The primary focus is on its application as a stable isotope-labeled internal standard in quantitative mass spectrometry. Detailed, field-proven protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are provided, alongside an exploration of the fundamental principles that make deuterated standards the gold standard for accuracy and precision in complex analytical workflows.

Introduction: The Need for Precision in Phthalate Analysis

Diisobutyl Phthalate (DIBP) is a widely used plasticizer that enhances the flexibility and durability of polymers.[1][2] Its prevalence in consumer products, from food packaging to medical devices, has led to ubiquitous human exposure.[3][4] As regulatory bodies and researchers scrutinize the potential endocrine-disrupting and reproductive toxicity effects of phthalates, the need for highly accurate and reliable quantitative methods has become paramount.[5][6]

A significant challenge in phthalate analysis is the potential for sample loss during extraction and the unpredictable influence of the sample matrix on instrument response (matrix effects).[7][8] To overcome these hurdles, the principle of isotope dilution mass spectrometry, utilizing a stable isotope-labeled internal standard (SIL-IS), is employed. This compound is the ideal SIL-IS for the quantification of DIBP.

Core Concepts: this compound

Chemical Identity and Structure

This compound is a deuterated form of DIBP where four hydrogen atoms on the aromatic ring are replaced with deuterium atoms.[9][10] This substitution results in a mass increase of 4 Daltons (M+4) while maintaining virtually identical physicochemical properties to the unlabeled analyte.[7][10]

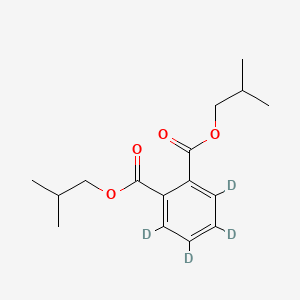

Chemical Structure:

The structure consists of a central benzene-d4 ring esterified with two isobutanol side chains.

Caption: Chemical structure of this compound.

Physicochemical Properties

The key properties of DIBP-d4 are summarized in the table below. Note the slight increase in molecular weight and density compared to the unlabeled compound due to the heavier deuterium isotopes.

| Property | Value | Source(s) |

| CAS Number | 358730-88-8 | [9][10] |

| Molecular Formula | C₁₆H₁₈D₄O₄ | [9] |

| Molecular Weight | 282.37 g/mol | [7][10] |

| Appearance | Colorless Oil | [9] |

| Density | ~1.039 g/mL at 25 °C | [7] |

| Isotopic Purity | Typically ≥98 atom % D | [7] |

| Mass Shift | M+4 | [7][10] |

Synthesis and Quality Control

Proposed Synthetic Pathway

The synthesis of DIBP-d4 follows the same well-established chemical reaction as its unlabeled counterpart: an acid-catalyzed esterification.[11][12] The key difference is the use of a deuterated starting material, Phthalic Anhydride-d4, which is commercially available.[13][14]

The reaction involves the esterification of Phthalic Anhydride-d4 with two equivalents of isobutanol, typically in the presence of an acid catalyst like sulfuric acid.[2][11]

Caption: Proposed synthesis of DIBP-d4 via esterification.

Quality Control and Validation

As an analytical standard, the purity of DIBP-d4 is critical. A multi-step validation process ensures its suitability:

-

Chemical Purity: Assessed primarily by Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) to ensure the absence of organic impurities.

-

Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is used to confirm the chemical structure and the precise location of the deuterium labels.

-

Isotopic Purity: High-resolution mass spectrometry is used to confirm the mass shift and determine the isotopic enrichment, ensuring that the M+4 isotopologue is the dominant species and minimizing potential cross-talk with the analyte's signal.[15][16]

The Rationale for a Deuterated Internal Standard

The central tenet of using a SIL-IS is that it behaves identically to the analyte throughout the analytical process.[17][18] Because DIBP-d4 shares the same chemical structure, polarity, and ionization potential as DIBP, it serves as the perfect proxy.

Key Advantages:

-

Correction for Sample Loss: Any loss of the target analyte during sample preparation (e.g., extraction, evaporation, transfer steps) will be mirrored by a proportional loss of the DIBP-d4 internal standard.[1][8]

-

Mitigation of Matrix Effects: In complex matrices like plasma, urine, or food extracts, other co-eluting compounds can suppress or enhance the ionization of the analyte in the mass spectrometer source.[1][9] Since DIBP-d4 co-elutes with DIBP, it experiences the same matrix effects, allowing for an accurate correction.[19]

-

Improved Precision and Accuracy: By calculating the ratio of the analyte peak area to the internal standard peak area, variability from injection volume and instrument drift is normalized, leading to significantly more robust and reproducible results.[10][15]

Caption: Workflow demonstrating the self-validating system of a SIL-IS.

Experimental Protocols

Extreme care must be taken to avoid background phthalate contamination. Use phthalate-free labware, high-purity solvents, and heat-treat all glassware (e.g., 400°C for 2 hours).[20][21]

Protocol 1: Quantification of DIBP in Aqueous Samples by GC-MS

This protocol is adapted for the analysis of DIBP in samples like water or beverages.

1. Preparation of Standards:

- Prepare a 1 mg/mL stock solution of DIBP and DIBP-d4 in a phthalate-free solvent like isohexane.

- Create a series of calibration standards by serially diluting the DIBP stock solution.

- Spike each calibration standard and the unknown samples with the DIBP-d4 solution to a fixed final concentration (e.g., 50 ng/mL).

2. Sample Preparation (Liquid-Liquid Extraction):

- To 10 mL of the aqueous sample (or calibration standard), add the DIBP-d4 internal standard.

- Add 5 mL of isohexane.

- Vortex vigorously for 2 minutes to extract the phthalates into the organic layer.

- Centrifuge to separate the phases.

- Carefully transfer the upper organic layer to a clean vial for analysis.[20][22]

3. GC-MS Instrumentation and Conditions:

- GC System: Agilent 7890A or equivalent.

- Column: 5% Phenyl-methyl silicone capillary column (e.g., 30m x 0.25mm ID, 0.25µm film).[7]

- Injector: Splitless mode, 280°C.

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- Oven Program: 80°C (hold 1 min), ramp to 200°C at 20°C/min, then ramp to 300°C at 10°C/min (hold 5 min).[21]

- MS System: Triple-Quadrupole Mass Spectrometer (e.g., Agilent 7000).

- Ionization Mode: Electron Impact (EI), 70eV.

- Acquisition Mode: Selected Ion Monitoring (SIM).

- DIBP (Analyte): Quantifier ion m/z 149.[7]

- DIBP-d4 (IS): Quantifier ion m/z 153.[7]

4. Data Analysis:

- Generate a calibration curve by plotting the peak area ratio (Area of DIBP / Area of DIBP-d4) against the concentration of DIBP for the calibration standards.

- Calculate the concentration of DIBP in the unknown samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Quantification of DIBP in Biological Matrices by UPLC-MS/MS

This protocol is suitable for analyzing DIBP and its metabolites in matrices like plasma or urine.

1. Preparation of Standards:

- Prepare stock solutions (1 mg/mL) of DIBP and DIBP-d4 in methanol.

- Prepare calibration standards in a blank matrix (e.g., charcoal-stripped plasma) to mimic the sample matrix.

- Spike all standards, quality controls, and unknown samples with DIBP-d4 to a fixed final concentration.

2. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma, add 300 µL of cold acetonitrile containing the DIBP-d4 internal standard.

- Vortex for 1 minute to precipitate proteins.

- Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

- Transfer the supernatant to a new vial for injection.

3. UPLC-MS/MS Instrumentation and Conditions:

- UPLC System: Waters ACQUITY UPLC or equivalent.

- Column: C18 reverse-phase column (e.g., KINETEX C18, 50 x 2.1 mm, 1.7 µm).[2][23]

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: Acetonitrile.

- Flow Rate: 0.3 mL/min.

- Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

- MS/MS System: SCIEX QTRAP 6500+ or equivalent.

- Ionization Mode: Electrospray Ionization, Positive (ESI+).

- Acquisition Mode: Multiple Reaction Monitoring (MRM).

- DIBP (Analyte): m/z 279.1 → 149.0.[2][23]

- DIBP-d4 (IS): m/z 283.2 → 153.0.[2][23]

4. Data Analysis:

- Construct a calibration curve using the peak area ratio (DIBP / DIBP-d4) versus concentration.

- Determine the concentration in unknown samples from the calibration curve.

Conclusion

This compound is an indispensable tool for any laboratory performing quantitative analysis of DIBP. Its properties as a stable isotope-labeled internal standard provide a self-validating system that corrects for inevitable variations in sample preparation and instrument performance. By incorporating DIBP-d4 into GC-MS or LC-MS/MS workflows, researchers can achieve the highest levels of accuracy, precision, and confidence in their data, which is essential for making informed decisions in toxicology, environmental science, and drug development.

References

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved January 16, 2026, from [Link]

- De Hoffmann, E., & Stroobant, V. (2007).

-

Durand, A. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Retrieved January 16, 2026, from [Link]

-

Erythropel, H. C., et al. (2014). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. Journal of Chromatographic Science, 52(7), 738-743. Available at: [Link]

-

Gómez-Pérez, M. L., et al. (2019). Deuterated Internal Standard: Significance and symbolism. Journal of Pharmaceutical and Biomedical Analysis, 174, 345-352. Retrieved January 16, 2026, from [Link]

-

Kim, S., et al. (2020). Toxicokinetics of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rats: UPLC-ESI-MS/MS method development. Food and Chemical Toxicology, 145, 111747. Available at: [Link]

-

Kim, S., et al. (2020). Toxicokinetics of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rats. ResearchGate. Retrieved January 16, 2026, from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). Diisobutyl phthalate. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

International Organisation of Vine and Wine (OIV). (2013). Method of determination of phthalates by gas chromatography/mass spectrometry in wines. Retrieved January 16, 2026, from [Link]

-

BASTONE. (2025). What is Diisobutyl Phthalate (DIBP) Plasticizer. Retrieved January 16, 2026, from [Link]

-

Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards. Retrieved January 16, 2026, from [Link]

- Google Patents. (2016). Preparation method of diisobutyl phthalate. CN105237394A.

-

Li, R., et al. (2022). Systemic investigation of di-isobutyl phthalate (DIBP) exposure in the risk of cardiovascular via influencing the gut microbiota arachidonic acid metabolism in obese mice model. Journal of Hazardous Materials, 424(Pt C), 127599. Available at: [Link]

-

International Organisation of Vine and Wine (OIV). (n.d.). Method of determination of phthalates by gas chromatography / mass spectrometry in wines. Retrieved January 16, 2026, from [Link]

-

Chen, L., et al. (2019). Quality control of imbalanced mass spectra from isotopic labeling experiments. BMC Bioinformatics, 20(1), 576. Available at: [Link]

-

PubChem. (n.d.). Phthalic Anhydride. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Joint Research Centre. (2007). Methods for the determination of phthalates in food. JRC Publications Repository. Retrieved January 16, 2026, from [Link]

-

Ataman Kimya. (n.d.). DIISOBUTYL PHTHALATE (DIBP). Retrieved January 16, 2026, from [Link]

-

Chemsrc. (2025). Phthalic Acid Anhydride-d4. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Toxicokinetic assessment of inhalatory absorption of Diisobutyl phthalate (DiBP). Retrieved January 16, 2026, from [Link]

-

Wikipedia. (n.d.). Diisobutyl phthalate. Retrieved January 16, 2026, from [Link]

-

International Organisation of Vine and Wine (OIV). (n.d.). Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV). Retrieved January 16, 2026, from [Link]

-

Waters Corporation. (n.d.). High Throughput Analysis of Phthalates and Parabens in Cosmetics and Personal Care Products Using UPLC with Mass Detection. Retrieved January 16, 2026, from [Link]

-

SCIEX. (n.d.). A new level of accurate quantitation for 29 phthalate esters in food simulants using LC-MS/MS. Retrieved January 16, 2026, from [Link]

-

Fodor, T., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 488. Available at: [Link]

-

Prier, C. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group Meeting. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of di-n-butyl phthalate and di-isobutyl phthalate over sulphuric acid catalyst Kinetic investigations. Retrieved January 16, 2026, from [Link]

-

German Environmental Specimen Bank. (n.d.). Diisobutyl phthalate. Retrieved January 16, 2026, from [Link]

Sources

- 1. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 2. Toxicokinetics of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rats: UPLC-ESI-MS/MS method development for the simultaneous determination of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rat plasma, urine, feces, and 11 various tissues collected from a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NULL [szabo-scandic.com]

- 4. Method of Analysis for Dibutyl Phthalate | Pharmaguideline [pharmaguideline.com]

- 5. fda.gov.tw [fda.gov.tw]

- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 7. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. scispace.com [scispace.com]

- 11. Diisobutyl phthalate - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Phthalic Acid Anhydride-d4 | CAS#:75935-32-9 | Chemsrc [chemsrc.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. Quality control of imbalanced mass spectra from isotopic labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 19. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 20. oiv.int [oiv.int]

- 21. oiv.int [oiv.int]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of Diisobutyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyl Phthalate-d4 (DIBP-d4) is the deuterated analogue of Diisobutyl Phthalate (DIBP), a widely used plasticizer. The incorporation of four deuterium atoms into the benzene ring of the molecule makes it an invaluable tool in analytical and research settings, particularly as an internal standard for isotope dilution mass spectrometry.[1] Its chemical inertness and similarity in physicochemical properties to its non-deuterated counterpart ensure it behaves almost identically during sample preparation and analysis, allowing for accurate quantification of DIBP in various matrices. This guide provides a comprehensive overview of the physicochemical properties of DIBP-d4, along with detailed analytical methodologies for its characterization and use.

Chemical Identity and Structure

-

Chemical Name: this compound

-

Synonyms: 1,2-Benzenedicarboxylic acid-d4, bis(2-methylpropyl) ester; Phthalic acid-d4 diisobutyl ester

-

CAS Number: 358730-88-8[2]

-

Molecular Formula: C₁₆H₁₈D₄O₄[2]

-

Molecular Weight: 282.37 g/mol [2]

The structure of this compound consists of a deuterated benzene ring to which two isobutyl ester groups are attached at the 1 and 2 positions.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are very similar to those of the non-deuterated form. The primary difference is the slightly higher molecular weight due to the presence of deuterium. The following table summarizes the key physicochemical properties. Where specific data for the deuterated form is unavailable, data for the non-deuterated analogue (DIBP, CAS 84-69-5) is provided as a close approximation and is noted accordingly.

| Property | Value | Source |

| Appearance | Colorless, oily liquid | [2] |

| Molecular Weight | 282.37 g/mol | [2] |

| Boiling Point | 320 °C (for DIBP) | [3] |

| Melting Point | -37 °C (for DIBP) | [3] |

| Flash Point | 109 °C (closed cup) | |

| Density | ~1.04 g/cm³ (for DIBP) | [4] |

| Solubility | Insoluble in water; soluble in most organic solvents such as ethanol, ether, and benzene. | [3] |

| Vapor Pressure | Very low | [3] |

| Isotopic Purity | Typically ≥98 atom % D |

Synthesis

This compound is synthesized via the esterification of phthalic anhydride-d4 with isobutanol.[4] The reaction is typically catalyzed by a strong acid, such as sulfuric acid.

Caption: Synthesis of this compound.

The general procedure involves heating a mixture of phthalic anhydride-d4, excess isobutanol, and the acid catalyst. The water formed during the reaction is continuously removed to drive the equilibrium towards the product side. After the reaction is complete, the excess isobutanol is removed, and the crude product is purified, typically by vacuum distillation.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the analysis of phthalates due to their volatility.[5] For DIBP-d4, a non-polar or semi-polar capillary column is typically used for separation.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as hexane or ethyl acetate. A typical concentration for analysis is 1-10 µg/mL.

-

GC Conditions:

-

Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis. Injector temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (or equivalent).

-

Oven Program: Initial temperature of 60 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 280-300 °C and hold for 5-10 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Mode: Full scan mode (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) mode for quantification.

-

Expected Fragmentation: The mass spectrum of DIBP is characterized by a prominent fragment ion at m/z 149, corresponding to the protonated phthalic anhydride fragment.[5] For DIBP-d4, this fragment will be shifted to m/z 153. Other characteristic fragments for DIBP include ions at m/z 223 ([M-C₄H₉O]⁺) and m/z 57 ([C₄H₉]⁺). For DIBP-d4, the corresponding fragment to m/z 223 would be expected at m/z 227.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure and isotopic labeling pattern of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of DIBP-d4 will be similar to that of DIBP, but the aromatic signals will be absent due to the substitution of protons with deuterium. The expected signals are:

-

A doublet for the -CH₂- protons of the isobutyl groups.

-

A multiplet for the -CH- proton of the isobutyl groups.

-

A doublet for the terminal -CH₃ protons of the isobutyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the carbonyl carbons, the carbons of the isobutyl groups, and the deuterated aromatic carbons. The signals for the deuterated carbons will be of lower intensity and may show splitting due to carbon-deuterium coupling.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: Acquire ¹H and ¹³C spectra using standard parameters. For ¹³C, a proton-decoupled experiment is typically performed.

-

Data Analysis: Integrate the signals in the ¹H spectrum to confirm the relative number of protons. Analyze the chemical shifts and coupling patterns to confirm the structure. In the ¹³C spectrum, identify the signals corresponding to the different carbon atoms in the molecule.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of phthalates and their metabolites in complex matrices.[6]

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer: Triple quadrupole or Q-TOF.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the protonated molecule [M+H]⁺ (m/z 283.2). Product ions can be selected based on the fragmentation of the molecule (e.g., the loss of an isobutoxy group).

-

Applications in Research and Development

The primary application of this compound is as an internal standard in analytical methods for the quantification of Diisobutyl Phthalate.[6] Its use is crucial in various fields:

-

Environmental Monitoring: To accurately measure DIBP levels in water, soil, air, and biota.

-

Food Safety: To quantify DIBP migration from packaging materials into foodstuffs.

-

Toxicology and Human Biomonitoring: To determine human exposure to DIBP by measuring its concentration or its metabolites in biological samples such as urine and blood.

-

Pharmaceutical Analysis: To detect and quantify DIBP as a potential leachable from plastic components used in drug manufacturing and packaging.

The use of DIBP-d4 as an internal standard corrects for variations in sample preparation, instrument response, and matrix effects, leading to highly accurate and reliable quantitative results.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is classified as a substance that may damage fertility or the unborn child. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is an essential analytical tool for researchers and scientists in various disciplines. Its well-defined physicochemical properties and the availability of robust analytical methods for its characterization and use enable the accurate and precise quantification of its non-deuterated analogue in a wide range of matrices. This guide provides a foundational understanding of DIBP-d4, empowering professionals to confidently incorporate it into their analytical workflows.

References

-

German Environmental Specimen Bank. (n.d.). Diisobutyl phthalate (DiBP). Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIISOBUTYL PHTHALATE. Retrieved from [Link]

-

Diisobutyl phthalate. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Ataman Kimya. (n.d.). DIISOBUTYL PHTHALATE (DIBP). Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Diisobutyl Phthalate. Retrieved from [Link]

-

Restek Corporation. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]

-

Versar Inc., & SRC Inc. (2010, October). Toxicity review of diisobutyl phthalate (DiBP). Technical Report. Retrieved from [Link]

-

Abas, K. F., et al. (2024, January 1). Method for dibutyl phthalate synthesis. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Diisobutyl phthalate. Retrieved from [Link]

- Zare, M., et al. (2014). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. Iranian Journal of Pharmaceutical Research, 13(Suppl), 141–148.

-

OIV (International Organisation of Vine and Wine). (n.d.). Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV). Retrieved from [Link]

-

Waters Corporation. (n.d.). A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. Retrieved from [Link]

-

Adams, K., et al. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Retrieved from [Link]

- Portolés, T., et al. (2020). Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. Molecules, 25(21), 5031.

- Li, X., et al. (2016). Development and validation of GC-MS/MS method to determinate 21 phthalate leachables in meter dose inhalers. Analytical Methods, 8(36), 6544-6551.

-

SCIEX. (n.d.). Fast and Sensitive Analysis of 22 Phthalates in Food and Beverages using LC-MS/MS. Retrieved from [Link]

Sources

- 1. Diisobutyl phthalate – German Environmental Specimen Bank [umweltprobenbank.de]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Dibutyl Phthalate-d4 | CAS 93952-11-5 | LGC Standards [lgcstandards.com]

- 4. Diisobutyl phthalate - Wikipedia [en.wikipedia.org]

- 5. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]

- 6. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Diisobutyl Phthalate-d4

This guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Diisobutyl Phthalate-d4 (DIBP-d4). Intended for researchers, scientists, and professionals in drug development, this document details the underlying chemical principles, step-by-step experimental protocols, and robust analytical methodologies required to produce and validate high-purity DIBP-d4 for use as an internal standard in demanding analytical applications.

Introduction: The Critical Role of DIBP-d4 in Quantitative Analysis

Diisobutyl Phthalate (DIBP) is a widely used plasticizer found in a variety of consumer and industrial products.[1][2] Due to its prevalence, there is a significant need for accurate quantification of DIBP in environmental, biological, and commercial samples. Deuterium-labeled internal standards, such as this compound, are indispensable for achieving high precision and accuracy in mass spectrometry-based quantitative analyses.[3][4]

The strategic incorporation of four deuterium atoms onto the phthalic acid backbone creates a molecule that is chemically identical to the native analyte but has a distinct, higher mass. This allows it to be used as an internal standard to correct for variations in sample preparation, chromatographic separation, and mass spectrometric ionization, thereby enhancing the reliability of analytical data.[5][6] The efficacy of DIBP-d4 as an internal standard is, however, critically dependent on its chemical and, most importantly, its isotopic purity.[7][8] The presence of unlabeled or partially labeled species can introduce significant errors in quantification.[8]

This guide, therefore, presents a detailed methodology for the synthesis of DIBP-d4 from deuterated starting materials and outlines rigorous analytical techniques for the verification of its isotopic purity.

Synthesis of this compound

The synthesis of DIBP-d4 is achieved through the acid-catalyzed esterification of Phthalic Anhydride-d4 with isobutanol.[1][9] This reaction, a cornerstone of industrial organic synthesis, is adapted here for the specific requirements of producing a high-purity, isotopically labeled compound.

Principle of the Reaction

The synthesis proceeds via a classic Fischer-Speier esterification mechanism. Phthalic Anhydride-d4 is reacted with two equivalents of isobutanol in the presence of an acid catalyst. The reaction involves the nucleophilic attack of the isobutanol on the carbonyl carbons of the anhydride, leading to the formation of a monoester intermediate, followed by a second esterification to yield the diester, DIBP-d4. Water is generated as a byproduct and is typically removed to drive the reaction to completion.

Starting Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Purity |

| Phthalic Acid Anhydride-d4 | 75935-32-9 | C₈D₄O₃ | ≥98% isotopic purity |

| Isobutanol | 78-83-1 | C₄H₁₀O | ≥99%, anhydrous |

| Sulfuric Acid | 7664-93-9 | H₂SO₄ | 98%, ACS grade |

| Toluene | 108-88-3 | C₇H₈ | Anhydrous |

| Sodium Bicarbonate | 144-55-6 | NaHCO₃ | Saturated aqueous solution |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | ACS grade |

Causality Behind Experimental Choices:

-

Phthalic Anhydride-d4: The use of a highly enriched deuterated starting material is fundamental to achieving high isotopic purity in the final product.[10]

-

Anhydrous Reagents: The presence of water can hinder the forward esterification reaction; therefore, the use of anhydrous isobutanol and toluene is crucial for maximizing the reaction yield.

-

Sulfuric Acid: While other catalysts exist, sulfuric acid is a cost-effective and efficient catalyst for this transformation.[1][11]

Experimental Protocol: Synthesis of DIBP-d4

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus fitted with a reflux condenser, and a nitrogen inlet, add Phthalic Anhydride-d4 (10.0 g, 65.7 mmol).

-

Addition of Reagents: Add isobutanol (17.1 g, 230.0 mmol, 3.5 equivalents) and toluene (100 mL).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.5 mL) to the stirred mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and continue heating until the theoretical amount of water (1.18 mL) is collected in the Dean-Stark trap (typically 4-6 hours).

-

Monitoring the Reaction: The reaction can be monitored by thin-layer chromatography (TLC) using a 1:4 ethyl acetate/hexane solvent system.

-

Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acidic catalyst.

-

Workup - Extraction: Wash the organic layer with brine (50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene and excess isobutanol.

-

Purification: The crude product can be purified by vacuum distillation to yield DIBP-d4 as a clear, colorless oil.

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Determination of Isotopic Purity

Verifying the isotopic purity is a non-negotiable step in the quality control of DIBP-d4.[8][12] This is predominantly achieved using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[7][13][14]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining isotopic purity due to its ability to resolve and accurately measure the mass-to-charge ratio (m/z) of ions.[15][16] This allows for the differentiation of DIBP-d4 from its various isotopologues (molecules that differ only in their isotopic composition).

Principle: When DIBP-d4 is analyzed by HRMS, a molecular ion peak is observed. The high resolving power of the instrument allows for the separation of the [M+H]⁺ ion of DIBP-d4 from the [M+H]⁺ ions of DIBP-d3, DIBP-d2, DIBP-d1, and the unlabeled DIBP. The isotopic purity is calculated from the relative abundance of these peaks.[13][14]

Expected Isotopologue Masses:

| Isotopologue | Molecular Formula | Exact Mass (Monoisotopic) | [M+H]⁺ m/z |

| DIBP (d0) | C₁₆H₂₂O₄ | 278.1518 | 279.1591 |

| DIBP-d1 | C₁₆H₂₁DO₄ | 279.1581 | 280.1654 |

| DIBP-d2 | C₁₆H₂₀D₂O₄ | 280.1644 | 281.1717 |

| DIBP-d3 | C₁₆H₁₉D₃O₄ | 281.1706 | 282.1779 |

| DIBP-d4 | C₁₆H₁₈D₄O₄ | 282.1769 | 283.1842 |

Experimental Protocol: LC-HRMS Analysis

-

Sample Preparation: Prepare a stock solution of the synthesized DIBP-d4 in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Further dilute to a working concentration of approximately 1 µg/mL.

-

LC-MS System: Utilize a UPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to elute the DIBP-d4 peak.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan from m/z 100-500.

-

Resolution: Set to a high value (e.g., >60,000).

-

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (m/z 279.16, 280.17, 281.17, 282.18, and 283.18).

-

Integrate the peak area for each extracted ion chromatogram.

-

Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(d4) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4))] x 100

-

Visualization of HRMS Workflow:

Caption: Workflow for isotopic purity analysis by LC-HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is a powerful complementary technique for assessing isotopic purity.[7][12] Both proton (¹H) and deuterium (²H) NMR can be employed.

Principle:

-

¹H NMR: In a ¹H NMR spectrum of DIBP-d4, the signals corresponding to the aromatic protons on the phthalate ring should be absent or significantly diminished. The isotopic purity can be estimated by comparing the integral of any residual aromatic proton signals to the integral of a known, non-deuterated proton signal (e.g., the isobutyl protons).

-

²H NMR: A ²H NMR spectrum will show a signal corresponding to the deuterium atoms on the aromatic ring, confirming the position of deuteration. The absence of other deuterium signals confirms the specificity of the labeling.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a precise amount of the synthesized DIBP-d4 (e.g., 10-20 mg) in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Carefully integrate the region corresponding to the aromatic protons (around 7.5-7.7 ppm) and the isobutyl protons (e.g., the CH₂ protons around 4.0 ppm).

-

The percentage of non-deuterated impurity can be estimated from the relative integrals.

-

-

²H NMR Acquisition:

-

Acquire a ²H NMR spectrum.

-

Observe the signal in the aromatic region, confirming the presence and location of the deuterium labels.

-

Conclusion: Ensuring Trustworthiness in Analytical Standards

The synthesis and rigorous purity assessment of this compound are paramount to its function as a reliable internal standard. The methodologies presented in this guide, from the foundational esterification reaction to the detailed analytical workflows for HRMS and NMR, provide a self-validating system for researchers and drug development professionals. By adhering to these protocols, laboratories can confidently produce and verify high-purity DIBP-d4, ensuring the integrity and accuracy of their quantitative analytical results. This commitment to scientific integrity and technical accuracy is the cornerstone of trustworthy and reproducible research.

References

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

-

Diisobutyl phthalate. Wikipedia. [Link]

-

cis-Δ 4 -TETRAHYDROPHTHALIC ANHYDRIDE. Organic Syntheses Procedure. [Link]

-

Deuterated internal standards and bioanalysis by AptoChem. AptoChem. [Link]

-

Deuterated Compounds | Stable Isotope-Labeled Standards. Pharmaffiliates. [Link]

-

Deuterated Standards for LC-MS Analysis: What They Are & Why They Matter. YouTube. [Link]

-

Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals. INIS. [Link]

-

Diisobutyl phthalate – German Environmental Specimen Bank. Umweltprobenbank. [Link]

-

Phthalic Anhydride | C6H4(CO)2O | CID 6811. PubChem. [Link]

-

DIISOBUTYL PHTHALATE (DIBP). Ataman Kimya. [Link]

-

Phthalic Acid Anhydride-d4 | CAS#:75935-32-9. Chemsrc. [Link]

-

Phthalic anhydride conversion during isobutanol esterification over 1.5 wt% methane sulfonic acid catalyst at b = 2.5:1. ResearchGate. [Link]

-

Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. PMC - NIH. [Link]

- CN105237394A - Preparation method of diisobutyl phthalate.

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. [Link]

-

Phthalic anhydride conversion during isobutanol esterification over 1.5 wt% methane sulfonic acid catalyst at b = 2.5:1. ResearchGate. [Link]

- CN103588643A - Method for preparing diiisobutyl phthalate from plasticizer production wastewater.

-

UPLC-ESI-MS/MS method development for the simultaneous determination of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rat plasma, urine, feces, and 11 various tissues collected from a toxicokinetic study. PubMed. [Link]

-

Phthalic anhydride conversion during n-butanol esterification over 1.5 wt% methane sulfonic acid catalyst for various mole ratios of substrates, b, at T = 383 K. b = 2.5:1 (closed triangles), 3:1 (closed circles), 5:1 (asterisk). ResearchGate. [Link]

-

What is Diisobutyl Phthalate (DIBP) Plasticizer. BASTONE. [Link]

-

Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]

-

Phthalic anhydride conversion during isobutanol esterification over 1.5... | Download Scientific Diagram. ResearchGate. [Link]

-

Advanced synthesis of dioctyl phthalate (DOP) and dibutyl ph. TSI Journals. [Link]

-

Isotope labeling for solution and solid-state NMR spectroscopy of membrane proteins. PubMed. [Link]

-

Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid. Current World Environment. [Link]

-

Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV). OIV. [Link]

-

Experimental strategies for 13C–15N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance. RSC Publishing. [Link]

-

NMR spectrometry isotopic fingerprinting: a tool for the manufacturer for tracking active pharmaceutical ingredients from starting materials to final medicines. PubMed. [Link]

-

Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. PubMed. [Link]

Sources

- 1. Diisobutyl phthalate - Wikipedia [en.wikipedia.org]

- 2. Diisobutyl phthalate – German Environmental Specimen Bank [umweltprobenbank.de]

- 3. resolvemass.ca [resolvemass.ca]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. youtube.com [youtube.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bastone-plastics.com [bastone-plastics.com]

- 10. Phthalic Acid Anhydride-d4 | CAS#:75935-32-9 | Chemsrc [chemsrc.com]

- 11. CN105237394A - Preparation method of diisobutyl phthalate - Google Patents [patents.google.com]

- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. almacgroup.com [almacgroup.com]

- 16. researchgate.net [researchgate.net]

Diisobutyl Phthalate-d4 CAS number and molecular weight

An In-Depth Technical Guide to Diisobutyl Phthalate-d4 for Researchers and Scientists

Introduction

This compound (DIBP-d4) is the deuterium-labeled analogue of Diisobutyl Phthalate (DIBP), a widely used plasticizer.[1] In the fields of analytical chemistry, environmental science, and drug development, the quantification of phthalates is of paramount importance due to their ubiquitous nature and potential as endocrine disruptors.[2][3] DIBP-d4 serves as a critical tool for researchers, primarily as an internal standard, enabling precise and accurate measurement of DIBP in various complex matrices. This guide provides a comprehensive overview of DIBP-d4, its properties, synthesis rationale, and its application in robust analytical methodologies.

Core Properties and Identification

The fundamental characteristics of a stable isotope-labeled standard are crucial for its effective use. DIBP-d4 is chemically identical to its unlabeled counterpart in terms of reactivity and chromatographic behavior, yet it is distinguishable by its mass. This mass shift is the cornerstone of its utility in mass spectrometry-based analytical techniques.

| Property | Value | Source |

| CAS Number | 358730-88-8 | [1][4] |

| Molecular Formula | C₁₆H₁₈D₄O₄ | [1][5][6] |

| Molecular Weight | 282.37 g/mol | [1][4] |

| Appearance | Colourless Oil | [1][5] |

| Isotopic Purity | Typically ≥98 atom % D | [4] |

| Mass Shift | M+4 | [4] |

| Density | ~1.039 g/mL at 25 °C | [4] |

| Storage | 2-8°C Refrigerator | [1][5] |

Rationale for Use in Analytical Chemistry

The primary application of DIBP-d4 is as an internal standard in isotope dilution mass spectrometry (IDMS). This is considered a gold-standard quantitative technique. The core principle is the addition of a known quantity of the labeled standard to a sample prior to any processing or analysis.

The Power of Isotope Dilution

An ideal internal standard co-elutes chromatographically with the analyte and experiences identical losses during sample preparation, extraction, and injection.[7] Because DIBP-d4 has virtually the same physicochemical properties as the native DIBP, it acts as a perfect surrogate. Any analyte lost during the experimental workflow will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the labeled standard in the final analysis (e.g., by GC-MS or LC-MS/MS), one can accurately calculate the initial concentration of the analyte, effectively canceling out procedural errors.[2][8] This approach mitigates variability from matrix effects, extraction efficiency, and instrument response, ensuring high precision and accuracy.[2][8]

Synthesis Context

While direct synthesis routes for DIBP-d4 are proprietary to chemical suppliers, the synthesis of the unlabeled DIBP provides a clear chemical context. DIBP is produced commercially via the acid-catalyzed esterification of phthalic anhydride with isobutanol.[9][10] The synthesis of DIBP-d4 would follow an analogous pathway, utilizing a deuterated precursor, specifically benzene-d4-1,2-dicarboxylic acid (phthalic acid-d4), which is then esterified with isobutanol.

The workflow for using an internal standard in quantitative analysis is a foundational concept for ensuring data integrity.

Caption: Workflow for Quantitative Analysis Using an Internal Standard.

Experimental Protocol: Quantification of DIBP in a Liquid Matrix using DIBP-d4

This protocol outlines a generalized method for quantifying DIBP in a sample such as a beverage or environmental water sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To accurately determine the concentration of Diisobutyl Phthalate (DIBP) in a liquid sample.

Materials and Reagents

-

This compound (DIBP-d4) , analytical standard

-

Diisobutyl Phthalate (DIBP) , analytical standard

-

High-purity solvents (e.g., Hexane, Acetone, Methanol), GC or HPLC grade

-

Class A volumetric flasks and pipettes

-

Autosampler vials with PTFE-lined caps

-

Solid Phase Extraction (SPE) cartridges (e.g., C18), if required for cleanup

Preparation of Standard Solutions

-

Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of DIBP-d4 and dissolve in 100 mL of methanol in a volumetric flask.[11] This creates a high-concentration stock that is stable when stored correctly.

-

Analyte Stock Solution (100 µg/mL): Prepare a corresponding stock solution for the native DIBP in the same manner.

-

Working Calibration Standards: Create a series of calibration standards by serially diluting the Analyte Stock Solution with hexane to achieve a concentration range relevant to the expected sample concentrations (e.g., 10, 25, 50, 100, 250 ng/mL).[2]

-

Spiking the Calibration Standards: To each calibration standard, add a constant volume of the IS Stock Solution to achieve a final, consistent concentration of the internal standard (e.g., 50 ng/mL) in every vial.[2] This step is critical for building the calibration curve based on response ratios.

Sample Preparation

-

Measure a precise volume of the liquid sample (e.g., 10 mL) into a clean glass tube.

-

Spike the sample with the same constant amount of the DIBP-d4 Internal Standard Stock Solution as used in the calibration standards.

-

Perform a liquid-liquid extraction by adding an appropriate volume of hexane (e.g., 5 mL), vortexing vigorously for 2 minutes, and allowing the layers to separate.

-

Carefully transfer the organic (top) layer to a clean tube.

-

Concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.

-

Transfer the final extract to an autosampler vial for GC-MS analysis.

GC-MS Analysis

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A low-polarity column such as a ZB-5MSplus (30 m x 0.25 mm x 0.25 µm) is suitable.[12]

-

Oven Program: Start at 60°C, hold for 1 min, then ramp at 20°C/min to 300°C and hold for 5 min.[12]

-

Injector: 280°C, splitless mode.

-

MS Mode: Selected Ion Monitoring (SIM) for maximum sensitivity.

Data Analysis and Quantification

-

Integrate the peak areas for the DIBP (m/z 149) and DIBP-d4 (m/z 153) ions in each chromatogram for both the standards and the samples.

-

For the calibration standards, calculate the Response Factor (RF) by dividing the peak area of the analyte by the peak area of the internal standard.

-

Plot a calibration curve of the RF versus the known concentration of DIBP in the standards. The curve should be linear with a correlation coefficient (R²) > 0.99.[12]

-

For the unknown samples, calculate the RF from their chromatograms.

-

Determine the concentration of DIBP in the sample extract by interpolating its RF value on the calibration curve. Account for the initial sample volume and any dilution or concentration factors to report the final concentration.

Safety and Environmental Considerations

Diisobutyl Phthalate (DIBP), the unlabeled compound, is recognized for its potential reproductive and developmental toxicity.[3][13] It is classified as a reproductive toxicant and its use is restricted in many consumer products, particularly those intended for children.[13] Because DIBP is not chemically bound to the polymer matrix of plastics, it can leach into the environment, leading to its presence in water, soil, and air.[3][9] While DIBP-d4 is used in minuscule quantities in a controlled laboratory setting, it should be handled with the same precautions as its unlabeled analogue, using appropriate personal protective equipment (PPE) and ensuring proper waste disposal.

Conclusion

This compound is an indispensable tool for modern analytical science. Its role as an internal standard provides a self-validating system that ensures the generation of reliable, high-quality quantitative data for its ubiquitous and toxicologically significant counterpart, DIBP. For researchers in drug development, environmental monitoring, and food safety, the proper use of DIBP-d4 within a validated isotope dilution methodology is fundamental to achieving the accuracy and precision required to meet rigorous scientific and regulatory standards.

References

-

This compound. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

-

DIISOBUTYL PHTHALATE. (n.d.). Ataman Kimya A.Ş.. Retrieved January 16, 2026, from [Link]

-

This compound. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

-

Amini, M., & Samsamipour, M. (2017). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. Iranian Journal of Pharmaceutical Research, 16(2), 751–758. Retrieved from [Link]

-

Diisobutyl phthalate. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Diisobutyl phthalate. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Dibutyl phthalate-3,4,5,6-d4,Di-n-butyl phthalate-d4. (2024, April 10). ChemBK. Retrieved January 16, 2026, from [Link]

-

Amini, M., & Samsamipour, M. (2017). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. ResearchGate. Retrieved from [Link]

-

Analysis and determination of DIBP. (n.d.). FILAB. Retrieved January 16, 2026, from [Link]

-

Zhang, Y., et al. (2023). Systemic investigation of di-isobutyl phthalate (DIBP) exposure in the risk of cardiovascular via influencing the gut microbiota arachidonic acid metabolism in obese mice model. Journal of Hazardous Materials. Retrieved from [Link]

-

Diisobutyl phthalate. (n.d.). German Environmental Specimen Bank. Retrieved January 16, 2026, from [Link]

-

Synthesis of a Potential New Internal Standard for the Analytical Determination of Dibutyl Phthalate (DBP) and Monobutyl Phthalate (MBP). (n.d.). Southwestern Oklahoma State University. Retrieved January 16, 2026, from [Link]

-

Kupska, M., et al. (2018). Development of an analytical method for dibutyl phthalate (DBP) determination in water samples using gas chromatography. E3S Web of Conferences, 45, 00040. Retrieved from [Link]

-

Method of Test for Phthalate Plasticizers in Foods. (2013, March 25). Taiwan Food and Drug Administration. Retrieved from [Link]

- Preparation method of diisobutyl phthalate. (2016). Google Patents.

-

Koch, H. M., & Angerer, J. (2012). Di-n-butyl phthalate (DnBP) and diisobutyl phthalate (DiBP) metabolism in a human volunteer after single oral doses. Toxicology Letters. Retrieved from [Link]

-

Boberg, J., et al. (2008). Diisobutyl phthalate has comparable anti-androgenic effects to di-n-butyl phthalate in fetal rat testis. Toxicology and Applied Pharmacology, 230(2), 230-8. Retrieved from [Link]

-

What is Diisobutyl Phthalate (DIBP) Plasticizer. (2024, October 25). BASTONE. Retrieved January 16, 2026, from [Link]

-

DIISOBUTYL PHTHALATE (DIBP). (n.d.). Ataman Chemicals. Retrieved January 16, 2026, from [Link]

- Dibutyl phthalate synthesis process. (2013). Google Patents.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diisobutyl phthalate – German Environmental Specimen Bank [umweltprobenbank.de]

- 4. Diisobutyl phthalate-3,4,5,6-d4 D 98atom 358730-88-8 [sigmaaldrich.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. scbt.com [scbt.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Diisobutyl phthalate - Wikipedia [en.wikipedia.org]

- 10. CN105237394A - Preparation method of diisobutyl phthalate - Google Patents [patents.google.com]

- 11. fda.gov.tw [fda.gov.tw]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. Diisobutyl phthalate has comparable anti-androgenic effects to di-n-butyl phthalate in fetal rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Analytical Landscape: A Technical Guide to Diisobutyl Phthalate-d4 for High-Fidelity Research

This guide provides an in-depth technical overview of Diisobutyl Phthalate-d4 (DIBP-d4), a critical tool for researchers, scientists, and drug development professionals. We will delve into the core principles of its application, criteria for supplier selection, and detailed analytical protocols, empowering you to achieve the highest level of accuracy and reliability in your quantitative analyses.

The Indispensable Role of a Deuterated Internal Standard

In the realm of quantitative analysis, particularly when employing mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is paramount. This compound, in which four hydrogen atoms on the aromatic ring have been replaced with deuterium, serves as an ideal internal standard for the quantification of its non-labeled counterpart, Diisobutyl Phthalate (DIBP), and other related phthalate esters.

The primary advantage of using a deuterated internal standard lies in the principle of isotope dilution mass spectrometry (IDMS) . DIBP-d4 is chemically identical to DIBP, meaning it exhibits the same behavior during sample preparation, extraction, and chromatographic separation. However, it is mass-shifted by four Daltons, allowing it to be distinguished from the native analyte by the mass spectrometer. By introducing a known amount of DIBP-d4 to a sample at the beginning of the workflow, any loss of analyte during the analytical process will be mirrored by a proportional loss of the internal standard. This allows for highly accurate correction of for these variations, as well as for matrix effects, leading to more precise and reliable quantification.[1]

Sourcing High-Purity this compound: A Guide for Researchers

The integrity of your analytical results is fundamentally linked to the quality of your reference materials. Several commercial suppliers offer this compound for research purposes. When selecting a supplier, it is crucial to consider not only the purity of the compound but also the level of certification and documentation provided.

Key Supplier and Product Attributes to Consider:

-

Isotopic Purity: This indicates the percentage of the material that is the desired deuterated compound. Look for high isotopic enrichment, typically ≥98 atom % D, to minimize any potential interference from unlabeled or partially labeled species.

-

Chemical Purity: This refers to the percentage of the material that is Diisobutyl Phthalate (in its deuterated form), free from other chemical impurities. A high chemical purity (e.g., ≥98%) is essential for accurate standard preparation.

-

Certification and Traceability: For the most rigorous applications, sourcing a Certified Reference Material (CRM) is recommended. CRMs are produced by accredited organizations following stringent guidelines such as ISO 17034 and are accompanied by a certificate that specifies the certified property value (e.g., concentration), its associated measurement uncertainty, and a statement of metrological traceability.[2] This provides the highest level of confidence in the material's quality. "Analytical standards" are also of high purity but may not have the same level of certification and documented traceability as a CRM.[3]

-

Documentation: Reputable suppliers will provide comprehensive documentation, including a Certificate of Analysis (CoA) detailing the purity and identity of the specific lot, and a Safety Data Sheet (SDS) outlining safe handling procedures.

Prominent Commercial Suppliers:

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Noted Purity/Grade |

| Sigma-Aldrich | Diisobutyl phthalate-3,4,5,6-d4 analytical standard | 358730-88-8 | C₁₆H₁₈D₄O₄ | 282.37 | Analytical Standard |

| C/D/N Isotopes | Di-iso-butyl Phthalate-3,4,5,6-d4 | 358730-88-8 | C₁₆H₁₈D₄O₄ | 282.37 | 99 atom % D |

| Pharmaffiliates | This compound | 358730-88-8 | C₁₆H₁₈D₄O₄ | 282.37 | High Purity |

| A Chemtek | Diisobutylphthalate-d4 | 358730-88-8 | C₁₆H₁₈D₄O₄ | 282.37 | 98+% |

| Santa Cruz Biotechnology | Dibutyl phthalate-3,4,5,6-d4 | 93952-11-5 | C₁₆H₁₈D₄O₄ | 282.37 | Isotopic purity: 99% |

| ESSLAB | D4-Diisobutyl phthalate | Not specified | Not specified | Not specified | ISO 17034 |

This table is not exhaustive and represents a selection of suppliers identified. Researchers should always verify specifications with the supplier.

The Scientific Rationale: Isotope Dilution Mass Spectrometry Workflow

The use of this compound as an internal standard is a cornerstone of the isotope dilution mass spectrometry (IDMS) method. This approach provides a self-validating system for accurate quantification by correcting for analytical variability.

Caption: Isotope Dilution Mass Spectrometry Workflow using DIBP-d4.

The causality behind this workflow is rooted in the principle that the analyte and the isotopically labeled internal standard will behave identically during extraction, derivatization (if any), and injection. Any losses or variations will affect both compounds equally, thus preserving the ratio of their concentrations. The mass spectrometer's ability to differentiate them based on their mass-to-charge ratio (m/z) is what makes this technique so powerful.

Experimental Protocol: Quantification of Phthalates in Wine using GC-MS with this compound Internal Standard

This protocol is adapted from the Compendium of International Methods of Wine and Must Analysis and serves as a representative example of the application of this compound.[4]

Reagents and Materials

-

This compound (DIBP-d4) Internal Standard Stock Solution: Prepare a 1 g/L stock solution in a suitable solvent such as methanol or isohexane.

-

Calibration Standard Stock Solutions: Prepare individual 1 g/L stock solutions of the target phthalates (e.g., Dimethyl phthalate, Diethyl phthalate, Dibutyl phthalate, etc.) in isohexane.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions to cover the desired concentration range. Each working standard should be fortified with the DIBP-d4 internal standard at a constant concentration.

-

Solvents: Isohexane and acetone of high purity, verified to be free of phthalate contamination.

-

Glassware: All glassware should be meticulously cleaned and heat-treated (e.g., 400°C for at least 2 hours) to eliminate any background phthalate contamination.

Sample Preparation

-

Internal Standard Spiking: To a known volume of wine sample (e.g., 10 mL), add a precise volume of the DIBP-d4 internal standard stock solution.

-

Liquid-Liquid Extraction:

-

Add a suitable volume of isohexane (e.g., 5 mL) to the spiked wine sample in a separatory funnel.

-

Shake vigorously for a specified period (e.g., 2 minutes).

-

Allow the layers to separate and collect the organic (upper) layer.

-

-

Concentration: Evaporate the isohexane extract to a smaller, precise volume (e.g., 1 mL) under a gentle stream of nitrogen.

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A low-bleed capillary column suitable for phthalate analysis (e.g., a 5% phenyl-methylpolysiloxane phase).

-

Injector: Splitless mode with a high injection temperature to ensure efficient transfer of higher molecular weight phthalates.

-

Oven Temperature Program: An optimized temperature ramp to achieve chromatographic separation of the target phthalates.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each target phthalate and for DIBP-d4. For DIBP, a common quantifying ion is m/z 149.[5] For DIBP-d4, the corresponding ion would be shifted.

-

Calibration and Quantification

-

Calibration Curve: Inject the prepared working standard solutions into the GC-MS system. Construct a calibration curve by plotting the ratio of the peak area of each phthalate to the peak area of DIBP-d4 against the concentration of the phthalate.

-

Sample Analysis: Inject the prepared sample extracts into the GC-MS system.

-

Quantification: Determine the peak area ratio of the target phthalate to DIBP-d4 in the sample extract. Use the calibration curve to calculate the concentration of the phthalate in the sample.

Safety and Handling of this compound

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

-

Storage: Store the material in a tightly sealed container in a cool, dry place, away from sources of ignition.[6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Hazard Classification:

Based on safety data sheets for the non-deuterated form, Diisobutyl Phthalate is classified as a reproductive toxicant and is hazardous to the aquatic environment. Users should consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date safety information.

Conclusion

This compound is an essential tool for any laboratory conducting high-sensitivity, quantitative analysis of phthalates. By understanding the principles of isotope dilution, carefully selecting a high-quality, certified standard, and following validated analytical protocols, researchers can achieve the accuracy and reliability necessary for their work. This guide provides the foundational knowledge to confidently source and implement this compound in your research, ensuring the integrity and defensibility of your analytical data.

References

-

Chemistry Stack Exchange. (2017). What is the difference between an analytical standard and a certified reference material?. Available from: [Link]

- Baek, S., et al. (2023). Accurate determination of 11 representative phthalates and di(2-ethylhexyl) terephthalate in polyvinyl chloride using isotope dilution-gas chromatography/mass spectrometry.

- Adams, K., et al. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices.

-

ESSLAB. D4-Diisobutyl phthalate. Available from: [Link]

- FUJIFILM Wako Pure Chemical Corporation. (2024).

-

Pharmaffiliates. This compound | CAS No : 358730-88-8. Available from: [Link]

-

Reagecon. ISO 17034 Certified Reference Materials CRMs. Available from: [Link]

-

Romer Labs. Biopure TM ISO 17034 (Certified) Reference Materials. Available from: [Link]

- International Organisation of Vine and Wine (OIV). (n.d.). Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV). OIV-MA-AS323-10.

-

Exposome-Explorer. (2009). SAFETY DATA SHEET Product: DIISOBUTYL PHTHALATE. Available from: [Link]

Sources

- 1. Accurate determination of 11 representative phthalates and di(2-ethylhexyl) terephthalate in polyvinyl chloride using isotope dilution-gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Determination of total phthalates in urine by isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oiv.int [oiv.int]

- 5. fses.oregonstate.edu [fses.oregonstate.edu]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Safety data sheet (SDS) for Diisobutyl Phthalate-d4

An In-depth Technical Guide to Diisobutyl Phthalate-d4 for Advanced Research Applications

This compound (DIBP-d4) is the deuterated analogue of Diisobutyl Phthalate (DIBP), a widely used plasticizer that is now a compound of significant interest in environmental monitoring and toxicological studies due to its classification as an endocrine-disrupting chemical (EDC).[1][2] For professionals in drug development and clinical research, the accurate quantification of DIBP and its metabolites is crucial for assessing potential exposures and understanding its toxicological profile.

DIBP-d4's primary and most critical application is as an internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[3][4] The use of a stable isotope-labeled (SIL) internal standard is considered the "gold standard" in quantitative mass spectrometry.[5] Because DIBP-d4 is chemically identical to the native analyte (DIBP), it exhibits nearly identical behavior during sample extraction, chromatography, and ionization.[5][6] This allows it to precisely account for variations in sample preparation and matrix effects, leading to exceptionally accurate and reproducible data—a cornerstone of trustworthy and authoritative scientific findings.[3][5]

Physicochemical Profile and Isotopic Significance

The fundamental properties of DIBP-d4 are summarized below. The key distinction from its non-labeled counterpart is its increased molecular weight due to the substitution of four hydrogen atoms with deuterium on the benzene ring.[7]

| Property | Data | Source(s) |

| Chemical Name | 1,2-Benzene-3,4,5,6-d4-dicarboxylic acid, bis(2-methylpropyl) ester | [8] |

| CAS Number | 358730-88-8 | [7][8] |

| Molecular Formula | C₁₆D₄H₁₈O₄ | [7] |

| Molecular Weight | 282.37 g/mol | [7][8] |

| Appearance | Colourless Oil / Liquid | [8][9][10] |

| Density | 1.039 g/mL at 25 °C | |

| Isotopic Purity | Typically ≥98 atom % D | [11] |

| Mass Shift | M+4 | [7] |

| Solubility | Insoluble in water; soluble in most organic solvents. | [12][13][14] |

| Storage | Store at 2-8°C or room temperature, tightly closed. | [8][11][15] |

The M+4 mass shift is critical for mass spectrometry, as it ensures the signal of the internal standard is clearly resolved from the natural isotopic distribution of the unlabeled analyte, preventing analytical interference.[6]

Core Application: A Protocol for Stable Isotope Dilution Analysis

The power of DIBP-d4 lies in its application within Stable Isotope Dilution (SID), a method that provides the highest possible analytical accuracy.[5] The core principle is adding a known quantity of the deuterated standard to a sample at the very beginning of the analytical process. Any loss of the target analyte during subsequent steps (e.g., extraction, cleanup) will be mirrored by a proportional loss of the internal standard, allowing for a precise corrective calculation.[4][5]

Experimental Workflow: Quantifying DIBP in Biological Matrices

The following diagram and protocol outline a standard workflow for quantifying DIBP in a complex matrix like human plasma or urine.

Caption: Workflow for DIBP quantification using DIBP-d4 internal standard.

Detailed Step-by-Step Methodology

This protocol is a self-validating system because the internal standard is subjected to the exact same experimental conditions as the analyte from the initial step.

-

Sample Aliquoting: In a clean microcentrifuge tube, add a precise volume (e.g., 100 µL) of the biological sample (plasma, urine, etc.).

-

Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of a known concentration of DIBP-d4 solution (in a compatible solvent like methanol).

-

Causality: This step is performed first to ensure the internal standard accounts for any analyte loss during all subsequent steps, including protein precipitation and extraction.[5]

-

-

Mixing: Vortex the sample for 10-15 seconds to ensure complete mixing of the internal standard with the sample matrix.

-

Protein Precipitation: Add a volume of cold organic solvent (e.g., 300 µL of acetonitrile). This denatures and precipitates proteins, which can interfere with the analysis.

-

Centrifugation: Vortex thoroughly for 30 seconds, then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the clear supernatant, which contains the analyte and internal standard, to a new tube.

-

Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen. This step concentrates the analytes.

-

Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase. This ensures compatibility with the chromatographic system.

-